molecular formula C17H14N4O B10982195 N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-4-carboxamide

N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-4-carboxamide

Cat. No.: B10982195
M. Wt: 290.32 g/mol
InChI Key: MRLZQIFOPGKHBR-UHFFFAOYSA-N
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Description

N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzimidazole ring through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Indole Ring: The indole ring is synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling of Benzimidazole and Indole Rings: The final step involves the coupling of the benzimidazole and indole rings through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, gene expression, or metabolic pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-3-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    N-(2-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)-1H-INDOLE-4-CARBOXAMIDE: Similar structure but with a different position of the benzimidazole ring.

Uniqueness

N-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-1H-INDOLE-4-CARBOXAMIDE is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C17H14N4O/c1-10-19-15-6-5-11(9-16(15)20-10)21-17(22)13-3-2-4-14-12(13)7-8-18-14/h2-9,18H,1H3,(H,19,20)(H,21,22)

InChI Key

MRLZQIFOPGKHBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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